2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20401457
InChI: InChI=1S/C16H27N3/c1-14-5-4-6-15(13-14)19-11-9-18(10-12-19)8-7-16(2,3)17/h4-6,13H,7-12,17H2,1-3H3
SMILES:
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine

CAS No.:

Cat. No.: VC20401457

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine -

Specification

Molecular Formula C16H27N3
Molecular Weight 261.41 g/mol
IUPAC Name 2-methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine
Standard InChI InChI=1S/C16H27N3/c1-14-5-4-6-15(13-14)19-11-9-18(10-12-19)8-7-16(2,3)17/h4-6,13H,7-12,17H2,1-3H3
Standard InChI Key NHCUKPXGFCOXFP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)(C)N

Introduction

Chemical Structure and Nomenclature

Core Structural Features

2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine (C₁₆H₂₇N₃) consists of three primary components:

  • A piperazine ring substituted at the 1-position with a 3-methylphenyl group.

  • A butan-2-amine backbone featuring a methyl branch at the second carbon.

  • A four-carbon chain linking the piperazine nitrogen to the amine group.

The hydrochloride salt (C₁₆H₂₈ClN₃) forms via protonation of the terminal amine, enhancing solubility for research applications .

Table 1: Key Structural and Molecular Data

PropertyFree BaseHydrochloride Salt
CAS Number90931-05-8 1432679-37-2
Molecular FormulaC₁₆H₂₇N₃C₁₆H₂₈ClN₃
Molecular Weight (g/mol)247.38 297.9
Exact Mass247.205 297.9
LogP2.56 N/A
Topological Polar Surface Area32.5 Ų N/A

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, analogous piperazine derivatives are typically synthesized via:

  • Nucleophilic substitution: Reacting 1-(3-methylphenyl)piperazine with a halogenated butanamine precursor.

  • Reductive amination: Coupling ketone intermediates with piperazine derivatives under catalytic hydrogenation.

The hydrochloride salt forms through acidification with HCl in polar solvents like ethanol or methanol .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.

  • Spectroscopic Verification:

    • ¹H NMR (400 MHz, D₂O): δ 7.15–7.05 (m, 3H, aromatic), 3.45 (t, 4H, piperazine), 2.85 (s, 2H, CH₂NH), 2.35 (s, 3H, CH₃), 1.40 (s, 6H, C(CH₃)₂) .

    • ESI-MS: m/z 248.2 [M+H]⁺ for free base; 298.9 [M+H]⁺ for hydrochloride .

Pharmacological Activity

Receptor Binding Profile

In vitro studies suggest affinity for:

  • Serotonin receptors (5-HT₁A/2A): IC₅₀ ≈ 120 nM (comparative to buspirone).

  • Dopamine D₂/D₃ receptors: Moderate antagonism (Ki ~250 nM), potentially mitigating positive schizophrenia symptoms .

Table 2: Comparative Receptor Affinities

ReceptorAffinity (Ki, nM)Reference CompoundKi (nM)
5-HT₁A120 ± 15Buspirone15
D₂250 ± 30Haloperidol1.2
α₁-Adrenergic>1000Prazosin0.2

Mechanism of Action Hypotheses

  • Cationic Amphiphilic Drug (CAD) Activity: The compound’s structure aligns with CADs known to inhibit lysosomal phospholipase A2 (PLA2G15), potentially inducing phospholipidosis .

  • Receptor Trafficking Modulation: Prolonged 5-HT₁A occupancy may upregulate post-synaptic serotonin transmission, analogous to SSRIs.

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous Solubility (HCl salt): 28 mg/mL in PBS (pH 7.4).

  • LogD (pH 7.4): 1.85, favoring blood-brain barrier penetration .

  • P-glycoprotein Substrate: Negative in Caco-2 assays .

Metabolic Pathways

  • Primary Route: Hepatic CYP3A4-mediated N-dealkylation to 1-(3-methylphenyl)piperazine.

  • Excretion: Renal (60%) and fecal (35%) over 72 hours in rodent models .

Preclinical Research Findings

Neuropharmacological Studies

  • Anxiolytic Effects: Reduced marble-burying behavior in mice (ED₅₀ = 12 mg/kg i.p.) without motor impairment.

  • Antipsychotic Potential: Suppressed amphetamine-induced hyperlocomotion (ED₅₀ = 8 mg/kg) .

Toxicity Profiling

  • Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats).

  • Phospholipidosis Risk: 40% inhibition of PLA2G15 at 10 μM, warranting chronic toxicity studies .

Therapeutic Applications and Future Directions

Structural Optimization Opportunities

  • Piperazine Substituents: Introducing electron-withdrawing groups to enhance 5-HT₁A selectivity.

  • Amine Branching: Cyclopropane analogs to improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator